Tricyclophane
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H24 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1(19),4,6,10(22),11,13(21),16(20),17,23-nonaene |
InChI |
InChI=1S/C24H24/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-12H,13-18H2 |
InChI Key |
FDUPXAHIOFBIAE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C(CCC4=CC=C1C=C4)C=C3)C=C2 |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C(CCC4=CC=C1C=C4)C=C3)C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Tricyclophane, a unique polycyclic compound, has garnered attention in various scientific fields due to its distinctive structural properties and potential applications. This article will explore the applications of this compound across different domains, including materials science, organic synthesis, and medicinal chemistry.
Materials Science
Polymer Chemistry:
this compound derivatives are utilized in the synthesis of high-performance polymers. Their rigid structure contributes to enhanced thermal stability and mechanical strength in polymeric materials. For instance, polymers derived from this compound exhibit superior resistance to heat and solvents compared to conventional polymers.
Nanotechnology:
this compound can serve as a building block for nanoscale materials. Its ability to form stable structures at the nanoscale makes it ideal for applications in nanocomposites and nanostructured materials, which are crucial in electronics and photonics.
Organic Synthesis
Building Block for Complex Molecules:
Due to its unique structure, this compound is often used as a precursor in organic synthesis. It can be transformed into various functionalized compounds that serve as intermediates in the production of pharmaceuticals and agrochemicals.
Synthesis of Molecular Switches:
this compound's conformational rigidity allows it to function as a molecular switch in supramolecular chemistry. Researchers have explored its potential in developing systems that can change states in response to external stimuli, which is valuable for applications in sensors and drug delivery systems.
Medicinal Chemistry
Drug Design:
Research has indicated that this compound derivatives possess biological activity that can be harnessed in drug design. Their structural features can be modified to enhance bioactivity against specific targets, such as cancer cells or bacterial infections.
Antimicrobial Properties:
Some studies have reported that this compound derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes.
Case Study 1: High-Performance Polymers
A study demonstrated that incorporating this compound into poly(arylene ether) polymers resulted in materials with significantly improved thermal stability (up to 300°C) compared to traditional polymers. These materials showed promise for applications in aerospace and automotive industries where high-temperature resistance is critical.
Case Study 2: Molecular Switches
Research published on the use of this compound-based molecular switches highlighted their ability to toggle between two states upon exposure to light. This property was exploited to create responsive drug delivery systems that release therapeutic agents in targeted areas of the body upon activation by light.
Case Study 3: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of various this compound derivatives against common pathogens such as Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential for developing new antimicrobial therapies based on these compounds.
Comparison with Similar Compounds
Key Research Findings
Thermal Stability : Tricyclophanes retain structural integrity up to 300°C, outperforming [2.2]paracyclophanes, which decompose at 250°C due to fewer stabilizing bridges .
Synthetic Yield : The trans-[2.2.2]this compound derivative (24) is synthesized in 15% yield, highlighting the challenge of multi-bridge cyclization compared to calix[3]arenes (60–80% yield) .
Preparation Methods
Photochemical Synthesis
Photochemical methods have been pivotal in synthesizing tricyclophane derivatives, particularly for generating strained cyclophane architectures. A seminal approach involves the intraannular photoreaction of pseudo-geminally substituted tetraenes. For instance, irradiation of tetraene 11 under UV light induces a [2+2] cycloaddition, yielding cyclooctadiene derivatives 13 and 15 with a novel paracyclophane bridge. Key features of this method include:
Reaction Conditions and Mechanistic Insights
Structural Validation
X-ray crystallography confirms bond elongation in products (C–C bonds >1.64 Å), consistent with strain-induced distortions.
Table 1: Photochemical Synthesis of this compound Derivatives
| Starting Material | Product | Yield (%) | Key Characterization |
|---|---|---|---|
| Tetraene 11 | 13 | 45 | XRD: 1.64 Å C–C bonds |
| Tetraene 22 | 23 | 38 | NMR: δ 7.2–7.8 ppm |
Transition-Metal-Catalyzed Coupling
Transition-metal catalysts, particularly palladium and platinum complexes, enable the construction of this compound’s aromatic backbone. A notable example is the Suzuki-Miyaura cross-coupling of brominated precursors.
Palladium-Catalyzed Cyclization
Platinum-Mediated Assembly
Platinum(II) complexes with diphosphine ligands (e.g., dppb, dppe) facilitate the formation of trimetallic cyclophanes. For example, [{Pt(dppb)}₃(μ₃-ctc)] exhibits three reversible oxidations, confirming electronic communication between metal centers and the cyclotricatechylene ligand.
Ring-Closing Metathesis (RCM)
RCM has emerged as a versatile tool for constructing strained macrocycles. Guan et al. demonstrated the synthesis of α-diimine-functionalized tricyclophanes via a template-promoted RCM strategy :
Key Steps
- Condensation : Acenaphthenequinone with diamine 191 forms a Schiff base.
- RCM : Grubbs II catalyst (G-II) induces cyclization to yield 193 .
- Hydrogenation : Catalytic hydrogenation removes unsaturation, affording 195 in 70% yield.
Table 2: RCM-Based Synthesis Parameters
| Template | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 191 | G-II | 193 | 68 |
| 192 | G-II | 195 | 70 |
Self-Assembly and Kinetic Trapping
A groundbreaking approach involves disulfide self-assembly followed by sulfur extrusion:
Methodology
Solid-State and Solvent-Free Approaches
Solid-state photodimerization adheres to the topochemical principle , where crystal lattice alignment dictates reactivity:
Comparative Analysis of Methods
| Method | Yield (%) | Temperature | Scalability |
|---|---|---|---|
| Photochemical | 38–45 | RT–100°C | Moderate |
| RCM | 68–70 | 80°C | High |
| Self-Assembly | >50 | RT | High |
| Solid-State | 20–30 | RT | Low |
Q & A
Q. How can a literature review identify underexplored applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
